molecular formula C20H24N2O5S2 B2362813 N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide CAS No. 923444-79-5

N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide

Cat. No. B2362813
CAS RN: 923444-79-5
M. Wt: 436.54
InChI Key: NIGVEKDSCLHQGR-UHFFFAOYSA-N
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Description

“N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The compound also contains a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) and a methylsulfonylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom, and the tosyl and methylsulfonylphenyl groups attached at specific positions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the piperidine ring might undergo reactions typical of amines, while the tosyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl groups might increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activity

Compounds related to N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide have been studied for their potential as antimicrobial agents . Research indicates that derivatives of this compound exhibit moderate to good levels of antimicrobial activity . This is particularly significant in the context of increasing bacterial resistance to existing antibiotics, making the search for new antimicrobial agents a critical issue.

Anti-inflammatory Activity

These compounds have also been evaluated for their anti-inflammatory properties . Some derivatives have shown promising results in inhibiting COX enzymes, which play a key role in inflammation . This suggests potential applications in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).

COX-2 Selectivity

The selectivity towards COX-2 over COX-1 is a desirable trait in anti-inflammatory drugs to reduce gastric side effects. Derivatives of N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide have been found to exhibit excessive selectivity towards COX-2 , which could lead to the development of safer anti-inflammatory medications .

Cardiovascular Safety

The cardiovascular issues associated with selective COX-2 inhibitors are a significant concern. Research on these compounds includes efforts to attach a NO donor moiety to selective COX-2 inhibitors, potentially overcoming cardiovascular side effects .

Dual Antimicrobial/Anti-inflammatory Agents

There is a continuous effort to develop monotherapies that can act against inflammation due to microbial infection. Compounds derived from N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide are being explored as dual antimicrobial/anti-inflammatory agents , which could simplify treatment regimens and reduce adverse effects .

ATM Kinase Inhibition

ATM kinase is a protein that plays a crucial role in the cellular response to DNA damage. Compounds structurally related to N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide are being investigated as ATM kinase inhibitors . This has implications for cancer therapy, as ATM kinase inhibition can sensitize cancer cells to radiation and chemotherapy.

Antibacterial Activity Enhancement

The combination of thiazole and sulfonamide groups, which are known for their antibacterial activity, is being explored in derivatives of this compound. These molecules are investigated for their enhanced antibacterial activity , both in isolation and in complex with cell-penetrating peptides .

Chemical Synthesis and Intermediates

The compound and its derivatives are used in chemical synthesis as intermediates for various chemical reactions. This includes the synthesis of more complex molecules that may have pharmaceutical or industrial applications .

Mechanism of Action

Target of Action

Similar compounds with amethylsulfonylphenyl structure have been found to exhibit antimicrobial and anti-inflammatory activities . They are known to inhibit cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation and pain.

Mode of Action

Compounds with similar structures have been found to inhibit cox-2 . COX-2 inhibitors work by blocking the enzyme’s ability to synthesize prostaglandins, which are chemicals that promote inflammation, pain, and fever in the body.

Biochemical Pathways

The compound’s interaction with COX-2 affects the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Result of Action

The inhibition of COX-2 by this compound would likely result in a decrease in the production of prostaglandins. This could lead to a reduction in inflammation and pain, given the role of prostaglandins in these processes .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. This might involve experimental studies as well as computational modeling .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(2-methylsulfonylphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-15-7-9-17(10-8-15)29(26,27)22-13-11-16(12-14-22)20(23)21-18-5-3-4-6-19(18)28(2,24)25/h3-10,16H,11-14H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGVEKDSCLHQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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